molecular formula C10H17N3O2 B2465042 tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate CAS No. 1205749-53-6

tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate

Cat. No.: B2465042
CAS No.: 1205749-53-6
M. Wt: 211.265
InChI Key: WTYGYFUSINKZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biological Activity

tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 199.26 g/mol
  • CAS Number : 1205749-53-6

The compound features a tert-butyl group, a cyanopyrrolidine moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the cyanopyrrolidine structure enhances its ability to participate in biochemical pathways related to enzyme inhibition and modulation of protein-ligand interactions.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, thereby altering their function.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including glioblastoma cells. This activity is likely linked to its ability to induce apoptosis and disrupt cell cycle progression.
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegeneration or stroke. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Experimental Data

A summary of key findings from recent studies on this compound is presented below:

StudyMethodologyKey Findings
In vitro assays on cancer cell linesDemonstrated significant inhibition of cell growth in glioblastoma cells, with IC50 values indicating potency.
Enzyme inhibition assaysShowed competitive inhibition against specific proteases involved in tumor progression.
Neuroprotective assays in animal modelsIndicated reduced neuronal death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Absorption : The compound's lipophilicity due to the tert-butyl group enhances its absorption across biological membranes.
  • Distribution : It is expected to distribute widely in tissues due to its non-polar characteristics.
  • Metabolism : Metabolic pathways likely involve hydrolysis of the carbamate group, leading to the formation of active metabolites.
  • Excretion : Primarily excreted via renal pathways after metabolic conversion.

Properties

IUPAC Name

tert-butyl N-(3-cyanopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-10(6-11)4-5-12-7-10/h12H,4-5,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYGYFUSINKZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.